

Application Notes: NU6140 for Cell Cycle Studies in HeLa Cells

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Compound of Interest		
Compound Name:	NU6140	
Cat. No.:	B1677024	Get Quote

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in human cancers.[1] This makes CDKs promising targets for the development of anticancer therapies.[1][2] **NU6140** is a purine-based, competitive inhibitor of ATP binding to CDKs.[3][4] It is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), but it also demonstrates potent inhibitory activity against Aurora Kinases A and B.[1][5] [6] In studies involving HeLa cervical carcinoma cells, **NU6140** has been shown to induce apoptosis and arrest cells in the G2/M phase of the cell cycle.[1][7] These properties make **NU6140** a valuable tool for investigating cell cycle checkpoints and a potential therapeutic agent, particularly in combination with other drugs like paclitaxel.[1][6]

HeLa cells are one of the most widely used human cell lines in biomedical research, particularly for studies of the cell cycle, due to the ease with which they can be synchronized.[2][8][9][10] This document provides detailed protocols for the treatment of HeLa cells with **NU6140** to study its effects on cell cycle progression.

Mechanism of Action of NU6140

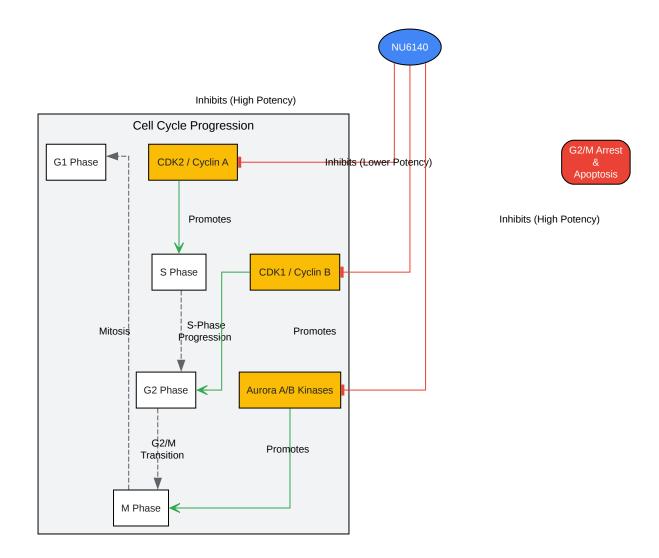
NU6140 exerts its effects by inhibiting key kinases involved in cell cycle progression. Its primary target is the CDK2-cyclin A complex, which is essential for the S phase progression.[1] [5] However, **NU6140** also potently inhibits Aurora A and Aurora B kinases, which are critical for mitotic events such as centrosome separation, spindle assembly, and cytokinesis.[5][6] The observed G2/M arrest in HeLa cells treated with **NU6140** is likely a combined effect of its



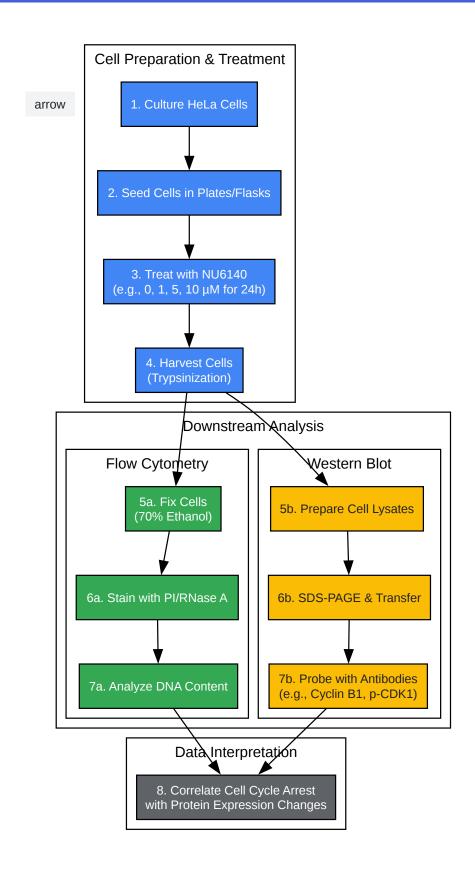
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activity against these kinases.[1][7] While less potent, it also shows some activity against other CDK complexes, including CDK1-cyclin B, which is the primary driver of entry into mitosis.[5]









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